4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE

Description

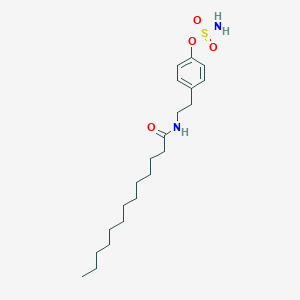

4-(2-Tridecanamidoethyl)phenyl sulfamate is a sulfamate derivative characterized by a phenyl ring substituted with a tridecanamidoethyl group and a sulfamate moiety. Sulfamates are known for their ability to act as enzyme inhibitors due to their structural mimicry of bicarbonate or sulfate groups, enabling competitive binding to catalytic sites .

Properties

CAS No. |

183560-60-3 |

|---|---|

Molecular Formula |

C21H36N2O4S |

Molecular Weight |

412.6 g/mol |

IUPAC Name |

[4-[2-(tridecanoylamino)ethyl]phenyl] sulfamate |

InChI |

InChI=1S/C21H36N2O4S/c1-2-3-4-5-6-7-8-9-10-11-12-21(24)23-18-17-19-13-15-20(16-14-19)27-28(22,25)26/h13-16H,2-12,17-18H2,1H3,(H,23,24)(H2,22,25,26) |

InChI Key |

OJSPHDOZFQKYKM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |

Canonical SMILES |

CCCCCCCCCCCCC(=O)NCCC1=CC=C(C=C1)OS(=O)(=O)N |

Synonyms |

(4-O-sulfamoyl)-N-13CT (4-O-sulfamoyl)-N-tridecanoyl tyramine (p-O-sulfamoyl)-N-tridecanoyl tyramine |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves several steps. One common method includes the reaction of 4-sulfamoyloxyphenyl ethylamine with tridecanoic acid chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The sulfamoyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-TRIDECANAMIDOETHYL)PHENYL SULFAMATE involves its interaction with specific molecular targets and pathways. The sulfamoyloxy group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anti-inflammatory effects by inhibiting specific signaling pathways .

Comparison with Similar Compounds

Compound S4 (4-(3-(300,500-Dimethylphenyl)ureido)phenyl sulfamate)

- Structure : Features a phenyl sulfamate core with a ureido-linked dimethylphenyl group.

- Activity : Selective inhibitor of CAIX, a hypoxia-inducible enzyme overexpressed in tumors. Demonstrated efficacy in reducing tumor growth in preclinical models .

- Key Difference : Unlike 4-(2-Tridecanamidoethyl)phenyl sulfamate, S4 lacks a long alkyl chain (tridecanamidoethyl), which may influence membrane permeability and binding kinetics.

| Property | This compound | S4 (CAIX Inhibitor) |

|---|---|---|

| Target Enzyme | Not explicitly reported | CAIX |

| Alkyl Chain Length | C13 (tridecanamidoethyl) | None |

| Reported Selectivity | N/A | High for CAIX over CAXII |

Dual Aromatase-Sulfatase Inhibitors (DASIs)

4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate

- Structure: Contains a triazole-cyanophenylamino group attached to the phenyl sulfamate core.

- Activity: First-generation dual inhibitor of aromatase (estrogen synthase) and sulfatase (estrogen-activating enzyme), with IC₅₀ values in the nanomolar range .

Trifluoromethoxy-Substituted Sulfamates

N,N-Dimethyl(2-([4-(trifluoromethoxy)anilino]carbonyl)-3-thienyl)sulfamate (CAS 338794-49-3)

- Structure: Combines a thienyl sulfamate with a trifluoromethoxy-anilino carbonyl group.

- Properties : Molecular weight 410.39 g/mol, density 1.537 g/cm³, predicted pKa ~10.4 .

- Key Difference : The trifluoromethoxy group increases electronegativity and metabolic stability compared to the alkyl chain in this compound.

*Estimated based on tridecanamidoethyl (C13H25NO) contribution.

Structural and Functional Insights

- Alkyl Chain Impact : The tridecanamidoethyl group in this compound likely enhances lipid solubility, favoring interactions with membrane-bound enzymes or intracellular targets. This contrasts with polar groups (e.g., triazole, trifluoromethoxy) in analogs, which may improve water solubility and target specificity .

- Enzyme Selectivity: While S4 and triazole-cyanophenyl DASIs exhibit defined selectivity profiles, the biological targets of this compound remain speculative.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.